N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide
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Overview
Description
N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide is a synthetic organic compound with the molecular formula C18H15ClN2OS and a molecular weight of 342.84 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-(ethylsulfanyl)aniline and 2-chloroquinoline-3-carboxylic acid.
Coupling Reaction: The aniline derivative is coupled with the quinoline derivative under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted quinoline derivatives .
Scientific Research Applications
N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Synthetic Organic Chemistry:
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(methylsulfanyl)phenyl]quinoline-2-carboxamide
- N-[3-chloro-4-(propylsulfanyl)phenyl]quinoline-2-carboxamide
- N-[3-chloro-4-(butylsulfanyl)phenyl]quinoline-2-carboxamide
Uniqueness
N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds with different alkyl groups .
Properties
Molecular Formula |
C18H15ClN2OS |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(3-chloro-4-ethylsulfanylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-2-23-17-10-8-13(11-14(17)19)20-18(22)16-9-7-12-5-3-4-6-15(12)21-16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
LWPALYNLEOQOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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